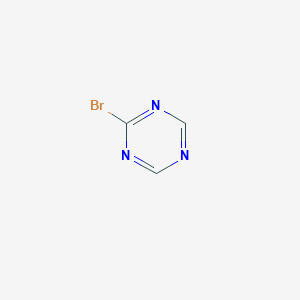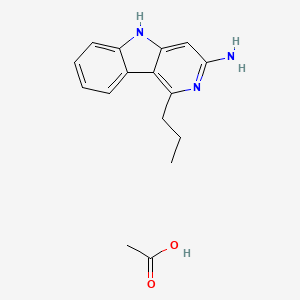![molecular formula C11H9N3OS B13929101 2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one is a heterocyclic compound that features a unique fusion of imidazole and thiadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways and interference with cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anticancer and antimicrobial activities.
Imidazo[1,2-a]pyrazine: Used in drug development and organic synthesis.
Imidazo[1,5-a]quinoline: Exhibits potential as an antimicrobial and antitumor agent.
Uniqueness
2-Benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one stands out due to its unique fusion of imidazole and thiadiazole rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9N3OS |
|---|---|
Poids moléculaire |
231.28 g/mol |
Nom IUPAC |
2-benzylimidazo[1,2-d][1,2,4]thiadiazol-3-one |
InChI |
InChI=1S/C11H9N3OS/c15-11-13-7-6-12-10(13)16-14(11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
DRAAFLKSWSNMAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)N3C=CN=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)


![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)









